6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 3rd position, and a methyl group at the 7th position on the benzothiadiazine ring. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom in the ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-ethyl-4-methylbenzenesulfonamide with thionyl chloride, followed by cyclization with ammonia or an amine under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or primary amines are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiadiazines, and reduced benzothiadiazines .
Scientific Research Applications
6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, as an antihypertensive agent, it may inhibit certain enzymes or receptors involved in blood pressure regulation. As an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with viral replication .
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension and edema.
Hydrochlorothiazide: Another diuretic with similar applications.
Benzothiadiazine derivatives: Various derivatives with different substituents exhibit diverse pharmacological activities.
Uniqueness
6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorine, ethyl, and methyl groups can influence its reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C10H11ClN2O2S |
---|---|
Molecular Weight |
258.73 g/mol |
IUPAC Name |
6-chloro-3-ethyl-7-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H11ClN2O2S/c1-3-10-12-8-5-7(11)6(2)4-9(8)16(14,15)13-10/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
OUXGHFKSIBLTOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NS(=O)(=O)C2=C(N1)C=C(C(=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.